

# Structure-Activity Relationship of N-(2-aminoethyl)-2-hydroxybenzamide Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(2-aminoethyl)-2-hydroxybenzamide

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The salicylamide scaffold, characterized by a 2-hydroxybenzamide core, is a versatile pharmacophore that has given rise to a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **N-(2-aminoethyl)-2-hydroxybenzamide** and its analogs, with a focus on anticancer, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

## Core Structure: N-(2-aminoethyl)-2-hydroxybenzamide

The fundamental structure consists of a salicylic acid moiety linked to an ethylenediamine group via an amide bond. Modifications to the salicylic ring, the ethylenediamine linker, and the terminal amino group have profound effects on the biological activity of these compounds.

## Anticancer Activity

Salicylamide derivatives, including analogs of **N-(2-aminoethyl)-2-hydroxybenzamide**, have demonstrated significant potential as anticancer agents. The primary mechanisms of action

often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as STAT3 and NF-κB.

## Structure-Activity Relationship Summary:

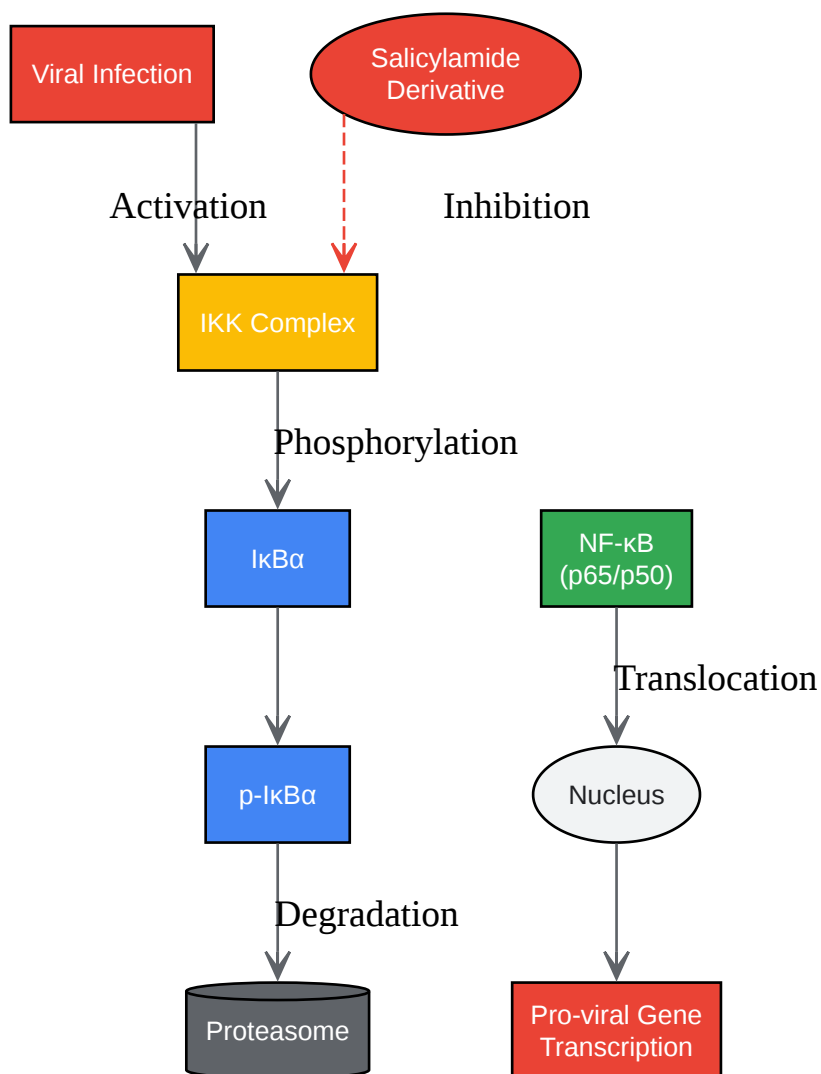
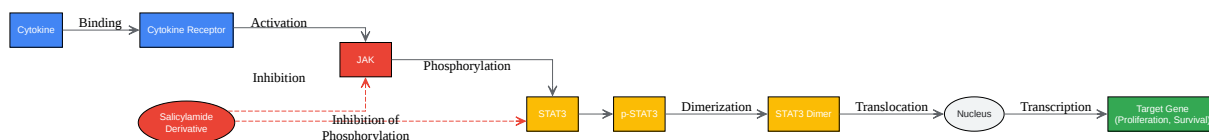
- Substitution on the Salicylamide Ring:** Halogen substitution, particularly chlorine at the 5-position of the salicylic acid ring, is a common feature in potent anticancer salicylamides. This substitution can enhance the compound's ability to inhibit critical signaling pathways.
- N-Substitution on the Amide:** The nature of the substituent on the amide nitrogen plays a crucial role in determining anticancer potency. Bulky aromatic or heteroaromatic groups are often favored. For N-alkylamino-tethered salicylamides, the length and nature of the linker, as well as the terminal amino acid, can significantly impact activity.
- Phenolic Hydroxyl Group:** The 2-hydroxyl group on the benzamide ring is generally considered essential for activity, likely due to its ability to form key hydrogen bonds with target proteins.

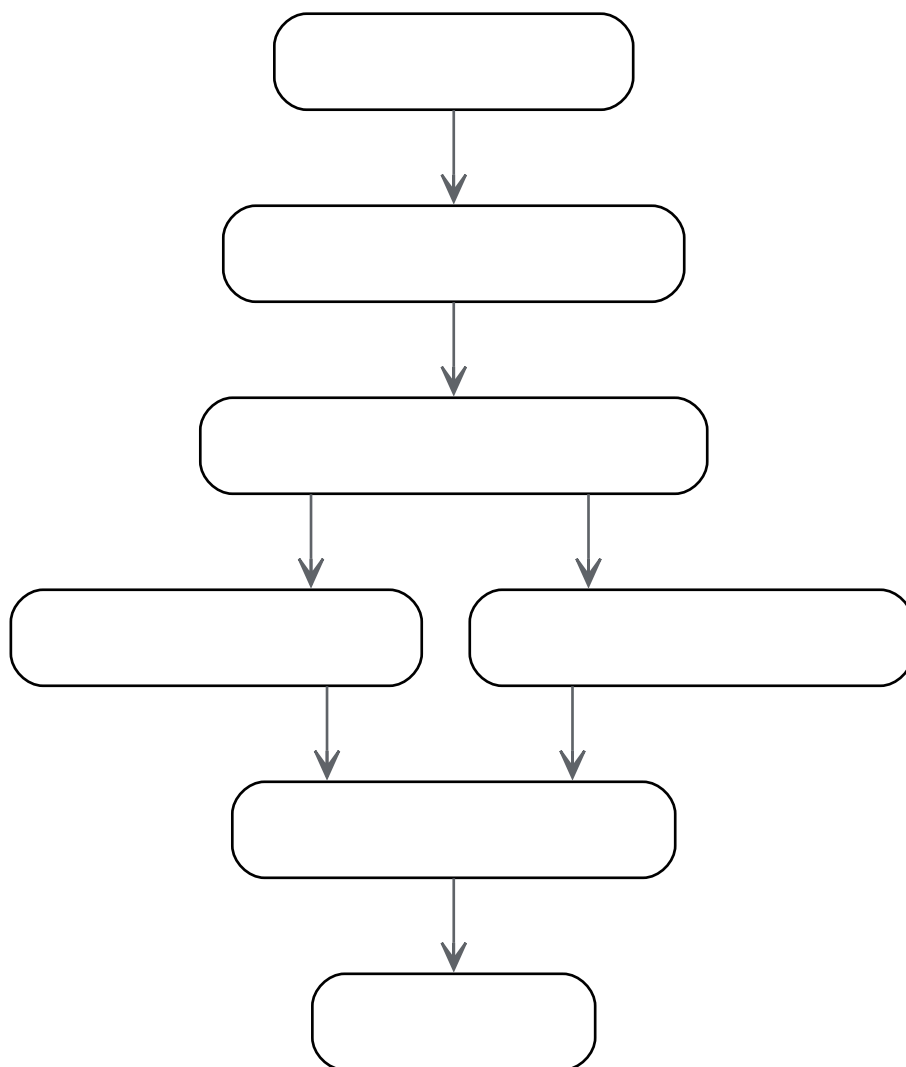
## Quantitative Data for Anticancer Activity of Salicylamide Derivatives

Compound ID	R1 (Salicyl Ring)	R2 (Amide N-substituent)	Cell Line	IC50 (μM)	Reference
Niclosamide	5-Cl	2-Cl, 4-NO2-phenyl	Various	Varies	<a href="#">[1]</a>
Compound 9a	-	O-alkylamino with amino acid linker	MDA-MB-231	3.38 ± 0.37	<a href="#">[2]</a>
Compound 1b	5-nonanoyl	H	MCF-7	Reduced viability to 74.01% at 50 nM	<a href="#">[3]</a>

## Signaling Pathway: STAT3 Inhibition

Several salicylamide derivatives exert their anticancer effects by inhibiting the STAT3 signaling pathway, which is aberrantly activated in many cancers and plays a key role in cell proliferation, survival, and angiogenesis.





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## References

- 1. mdpi.com [mdpi.com]
- 2. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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